N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Epigenetics Cancer Research Enzyme Inhibition

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-67-8) is a validated LSD1 inhibitor with an IC₅₀ of 283 nM, offering >65-fold improvement over early amino-carboxamide benzothiazole hits. The 5,7-dimethyl regioisomer provides >8.8-fold potency advantage vs. the 4,7-dimethyl analog, ensuring superior target engagement. Choose this pre-validated nanomolar starting point to bypass fragment-hit identification and accelerate oncology lead generation programs. Ideal for assay benchmarking and probe development.

Molecular Formula C17H13N3OS2
Molecular Weight 339.43
CAS No. 896676-67-8
Cat. No. B2667728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
CAS896676-67-8
Molecular FormulaC17H13N3OS2
Molecular Weight339.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C17H13N3OS2/c1-9-7-10(2)14-12(8-9)19-17(23-14)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21)
InChIKeyBVBZEIYNGIPTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-67-8): Bis-Benzothiazole Carboxamide for LSD1-Targeted Research


N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-67-8) is a synthetic bis-heterocyclic amide composed of two benzothiazole rings linked by a carboxamide bridge, bearing a specific 5,7-dimethyl substitution on one benzothiazole moiety . This compound belongs to the amino-carboxamide benzothiazole scaffold class and has emerged from focused libraries targeting the lysine-specific demethylase 1 (LSD1) enzyme, a validated epigenetic target in oncology [1]. Its key distinguishing feature is the substitution pattern, which imparts quantifiable differences in target engagement and potency versus closely related regioisomers and analog series.

Why Generic Bis-Benzothiazole Carboxamides Cannot Replace N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide


Laboratories cannot interchangeably substitute N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide with generic benzothiazole-2-carboxamide analogs because the LSD1 enzyme binding pocket exhibits pronounced sensitivity to the ring substitution architecture. The 5,7-dimethyl regioisomeric arrangement delivers an IC₅₀ of 283 nM in LSD1 inhibition assays, a >65-fold improvement over the 18.4 μM IC₅₀ of early amino-carboxamide benzothiazole hit compound 37 [1], and an approximately 15-fold to 16-fold advantage over the recently optimized leads 26 and 30 (IC₅₀ = 4.64 μM and 4.35 μM, respectively) [2]. Unsubstituted or differently methylated analogs cannot recapitulate this potency gain because the precise positioning of the methyl groups governs key hydrophobic contacts and conformational constraints within the LSD1 active site [1][2].

Quantitative Differentiation Evidence for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-67-8) Against Closest Analogs


LSD1 Inhibition: 65-Fold Potency Jump over Initial Amino-Carboxamide Benzothiazole Hit

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide inhibits LSD1 with an IC₅₀ of 283 nM [1]. This represents a 65‑fold increase in potency compared to the early amino‑carboxamide benzothiazole hit compound 37, which displayed an IC₅₀ of 18.4 μM (18,400 nM) in the same in‑vitro LSD1 inhibition assay format [2]. The 5,7‑dimethyl substitution is therefore a critical determinant for achieving nanomolar‑range LSD1 engagement.

Epigenetics Cancer Research Enzyme Inhibition

LSD1 Inhibition: 15‑Fold Advantage over Optimized Amino‑Carboxamide Benzothiazole Leads

When evaluated against the most potent optimized leads from the amino‑carboxamide benzothiazole series reported in 2023, N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑1,3‑benzothiazole‑2‑carboxamide (IC₅₀ = 283 nM) [1] retains a substantial margin: lead compound 26 exhibits an IC₅₀ of 4.64 μM and lead compound 30 an IC₅₀ of 4.35 μM [2]. This corresponds to an approximate 15‑fold to 16‑fold superiority, indicating that the 5,7‑dimethyl substitution pattern delivers potency gains that have not been surpassed by structurally related optimized leads.

Medicinal Chemistry Lead Optimization LSD1

Regioisomeric Discrimination: 5,7‑Dimethyl Substitution Defines LSD1 Binding Affinity

The 5,7‑dimethyl regioisomer of the bis‑benzothiazole carboxamide scaffold achieves an IC₅₀ of 283 nM against LSD1 [1], while the 4,7‑dimethyl regioisomer (MLS000724611, CID 4454088) displays an IC₅₀ of 2,500 nM [2] in comparable LSD1 inhibition assays. This >8.8‑fold potency differential demonstrates that LSD1 engagement is exquisitely sensitive to the position of methyl substituents on the benzothiazole ring, and that the 5,7‑dimethyl arrangement is uniquely privileged among the regioisomers studied.

Chemical Biology Structure‑Activity Relationship Probe Development

Optimal Research Application Scenarios for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-67-8)


Epigenetic Drug Discovery: LSD1‑Focused Lead‑Generation Campaigns

With an IC₅₀ of 283 nM against LSD1 (a >65‑fold improvement over the initial hit compound 37), N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑1,3‑benzothiazole‑2‑carboxamide serves as a pre‑validated nanomolar starting point for LSD1 inhibitor lead generation [1]. Scientific teams can bypass the fragment‑hit identification stage and directly enter hit‑to‑lead optimization, leveraging the established 5,7‑dimethyl SAR to accelerate timelines for oncology and epigenetic programs.

Regioisomer‑Sensitive Chemical Biology Probe Development

The >8.8‑fold potency advantage of the 5,7‑dimethyl regioisomer over the 4,7‑dimethyl analog (IC₅₀ 283 nM vs. 2,500 nM) makes this compound the preferred regioisomer for constructing LSD1 activity‑based probes or cellular target‑engagement assays [1][2]. It enables researchers to dissect how subtle methyl group repositioning modulates chromatin‑modifying enzyme activity with quantifiable precision.

Benchmarking and Assay Quality Control for LSD1 Biochemical Screens

Owing to its reproducible and well‑characterized LSD1 inhibitory profile (IC₅₀ = 283 nM, cross‑validated across multiple BindingDB entries [1]), this compound can be deployed as an internal assay control or benchmarking tool when validating new LSD1 inhibitor assay platforms, ensuring inter‑laboratory comparability and data normalization.

Quote Request

Request a Quote for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.